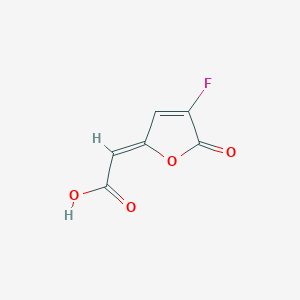

6-(AMINOMETHYL)-2-PYRIDINE CARBOXYLIC ACID

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(AMINOMETHYL)-2-PYRIDINE CARBOXYLIC ACID is a carboxylic acid derivative . Carboxylic acids are a class of organic compounds in which a carbon atom is bonded to an oxygen atom by a double bond and to a hydroxyl group by a single bond . The carboxyl group is named because of the carbonyl group and hydroxyl group .

Synthesis Analysis

The synthesis of carboxylic acid derivatives has seen rapid development in recent years . Protocols for the functionalizing deboronation of alkyl boronic esters are available, but protodeboronation is not well developed . The carboxylic acid can be converted into more active intermediates such as anhydride, acyl imidazole, and acyl halide .Molecular Structure Analysis

Carboxylic acids are organic compounds which incorporate a carboxyl functional group, CO2H . The carbon and oxygen in the carbonyl are both sp2 hybridized which gives a carboxylic acid a trigonal planar shape (around the carbonyl carbon) making the bond angles roughly 120° .Chemical Reactions Analysis

Carboxylic acids react with Thionyl Chloride (SOCl2) to form acid chlorides . They can also react with alcohols to form esters in a process called Fischer esterification . Direct conversion of carboxylic acids to amides can be synthetically difficult because of the stability of the carboxylate intermediate .Physical And Chemical Properties Analysis

Carboxylic acids exhibit strong hydrogen bonding between molecules, resulting in high boiling points compared to other substances of comparable molar mass . The carboxyl group readily engages in hydrogen bonding with water molecules .Future Directions

properties

CAS RN |

160939-10-6 |

|---|---|

Product Name |

6-(AMINOMETHYL)-2-PYRIDINE CARBOXYLIC ACID |

Molecular Formula |

C7H8N2O2 |

Molecular Weight |

152.15 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.